An In-depth Technical Guide to the Characterization of 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid
An In-depth Technical Guide to the Characterization of 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid
Abstract
This technical guide provides a comprehensive characterization of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid, a synthetic analogue of the plant growth regulator, 5-phenylpenta-2,4-dienoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide integrates established principles of organic chemistry and spectroscopy to present a robust theoretical framework for its synthesis and characterization. We will explore a plausible synthetic pathway, predict its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), estimate its physicochemical properties, and discuss its potential biological activity as an auxin transport inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of novel bioactive small molecules.
Introduction and Scientific Context
2-Phenoxy-5-phenylpenta-2,4-dienoic acid (MW: 266.29 g/mol ; Formula: C₁₇H₁₄O₃) is a member of the α,β-unsaturated carboxylic acid family, featuring a conjugated diene system, a terminal phenyl group, and a phenoxy substituent at the C2 position. Its structural parent, 5-phenylpenta-2,4-dienoic acid, is a known inhibitor of root gravitropism, a key process in plant development governed by the polar transport of the hormone auxin[1]. The introduction of a phenoxy group at the C2 position is anticipated to modulate the molecule's steric and electronic properties, potentially influencing its biological activity and pharmacokinetic profile. Understanding the synthesis and detailed characterization of this molecule is the first critical step towards unlocking its potential in agrochemical or pharmaceutical research.
Proposed Synthesis Pathway
Given the absence of a published synthesis for 2-Phenoxy-5-phenylpenta-2,4-dienoic acid, we propose a synthetic route based on the well-established Knoevenagel condensation reaction. This approach is widely used for the formation of carbon-carbon double bonds and is particularly effective for synthesizing α,β-unsaturated acids[2][3][4]. The proposed two-step synthesis involves the preparation of 2-phenoxyacetic acid followed by its condensation with cinnamaldehyde.
Synthesis of 2-Phenoxyacetic Acid
The synthesis of the key precursor, 2-phenoxyacetic acid, can be readily achieved via a nucleophilic substitution reaction between sodium phenolate and sodium chloroacetate in an aqueous medium, a method first reported in 1880.[5][6]
-
Reaction:
-
C₆H₅O⁻Na⁺ + ClCH₂COO⁻Na⁺ → C₆H₅OCH₂COO⁻Na⁺ + NaCl
-
C₆H₅OCH₂COO⁻Na⁺ + HCl → C₆H₅OCH₂COOH + NaCl
-
Knoevenagel Condensation
The final step involves the condensation of 2-phenoxyacetic acid with cinnamaldehyde. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine and a catalytic amount of piperidine, is particularly suitable as it facilitates both the condensation and subsequent decarboxylation when a malonic acid derivative is not used.[3]
-
Reaction: C₆H₅OCH₂COOH + C₆H₅CH=CHCHO → C₆H₅CH=CHCH=C(OC₆H₅)COOH + H₂O
Caption: Proposed two-step synthesis of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Phenoxyacetic Acid
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Dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water in an ice bath.
-
Adjust the pH to 8-9 with a 30% NaOH solution to form sodium chloroacetate.
-
In a separate flask, dissolve 45 mmol of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol.
-
Slowly add 45 mmol of phenol to the NaOH solution with constant stirring.
-
After 20 minutes, add the sodium chloroacetate solution to the sodium phenolate solution.
-
Reflux the mixture at 102°C for 5 hours.
-
Cool the mixture to room temperature and acidify to pH 1-2 with 2.0 M HCl to precipitate the crude product.
-
Filter the precipitate, wash with dilute HCl, and dry.
-
Recrystallize from hot deionized water after adjusting the pH to 8.0 with saturated potassium carbonate solution, filtering, and re-acidifying the filtrate to obtain pure 2-phenoxyacetic acid.[6]
Step 2: Synthesis of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid
-
To a solution of cinnamaldehyde (10 mmol) in 20 mL of pyridine, add 2-phenoxyacetic acid (12 mmol) and piperidine (1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a mixture of 50 mL of 2N HCl and crushed ice.
-
The precipitated solid is filtered, washed with cold water, and dried under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Phenoxy-5-phenylpenta-2,4-dienoic acid.
Spectroscopic and Physicochemical Characterization (Predicted)
The following sections detail the predicted spectroscopic and physicochemical properties of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid based on the analysis of its functional groups and comparison with structurally related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the presence of multiple vinylic and aromatic protons. The predicted chemical shifts (in ppm) are based on typical values for similar functional groups.[5][7][8][9][10]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -COOH | 10.0 - 13.0 | broad singlet | Acidic proton, position is concentration and solvent dependent. |
| Aromatic (Phenyl & Phenoxy) | 6.9 - 7.6 | multiplet | Protons on both aromatic rings will overlap in this region. |
| Vinylic Protons | 5.5 - 7.5 | multiplet | The exact shifts and coupling constants will depend on the stereochemistry of the diene. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon skeleton. The predicted chemical shifts are based on standard values for the constituent functional groups.[11][12][13]
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| -C OOH | 165 - 175 | Carboxylic acid carbonyl carbon. |
| Aromatic & Vinylic | 115 - 160 | A complex region with multiple overlapping signals from the phenyl, phenoxy, and diene carbons. |
| C -O (Phenoxy) | 155 - 160 | The carbon of the phenoxy ring directly attached to the ether oxygen. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carboxylic acid and the conjugated system.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad | Characteristic broad absorption due to hydrogen bonding.[7] |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, sharp | Lower frequency due to conjugation with the diene system. |
| C=C (Alkene & Aromatic) | 1580 - 1640 | Medium to strong | Multiple bands are expected due to the conjugated system and aromatic rings. |
| C-O (Ether) | 1200 - 1260 | Strong | Asymmetric C-O-C stretching of the phenoxy group. |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to yield a molecular ion peak and characteristic fragment ions.
| m/z | Predicted Fragment | Notes |
| 266 | [M]⁺ | Molecular ion peak corresponding to C₁₇H₁₄O₃. |
| 221 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 173 | [M - OC₆H₅]⁺ | Cleavage of the phenoxy group. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment from phenyl-substituted carbonyls. |
| 93 | [C₆H₅O]⁺ | Phenoxy cation from ether cleavage.[1] |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Physicochemical Properties (Estimated)
The following properties are estimated based on the parent compound, 5-phenylpenta-2,4-dienoic acid, and related phenoxy acids.
| Property | Estimated Value | Reference Compound(s) |
| Melting Point | 160 - 175 °C | 5-Phenylpenta-2,4-dienoic acid (165-166°C). |
| Solubility | Soluble in DMSO, ethanol; Insoluble in water. | 5-Phenylpenta-2,4-dienoic acid is soluble in DMSO and insoluble in water. |
| pKa | ~4.5 | Similar to other conjugated carboxylic acids. |
Potential Biological Activity and Mechanism of Action
The structural similarity of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid to known auxin transport inhibitors suggests it may exhibit similar biological activity.
Inhibition of Auxin Transport
Polar auxin transport is a crucial process in plants that establishes auxin gradients, which in turn regulate various developmental processes, including gravitropism. This transport is mediated by plasma membrane-localized influx (e.g., AUX1/LAX) and efflux (e.g., PIN-FORMED - PIN) carrier proteins.
Many synthetic auxin transport inhibitors, such as N-1-naphthylphthalamic acid (NPA) and the parent compound 5-phenylpenta-2,4-dienoic acid, are known to primarily target the PIN auxin efflux carriers.[1] Recent studies have shown that NPA binds directly to PIN proteins, locking them in an inward-facing conformation and thereby inhibiting their transport activity.[1]
It is hypothesized that 2-Phenoxy-5-phenylpenta-2,4-dienoic acid will act as a competitive inhibitor at the auxin-binding site of PIN proteins. The addition of the phenoxy group may alter the binding affinity and specificity for different PIN isoforms compared to the parent compound.
Caption: Hypothetical workflow for the biological evaluation of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid.
Structure-Activity Relationship (SAR) Considerations
The biological activity of auxin transport inhibitors is highly dependent on their three-dimensional structure. Key pharmacophoric features often include an aromatic ring system and a carboxylic acid moiety. The relative orientation of these groups is critical for binding to the target protein. The introduction of the bulky phenoxy group at the C2 position of 5-phenylpenta-2,4-dienoic acid could have several effects:
-
Steric Hindrance: It may alter the preferred conformation of the molecule, potentially enhancing or reducing its fit within the binding pocket of PIN proteins.
-
Electronic Effects: The electron-withdrawing nature of the phenoxy group could influence the acidity of the carboxylic acid and the electron density of the diene system, which may impact binding interactions.
-
Hydrophobicity: The additional aromatic ring increases the lipophilicity of the molecule, which could affect its membrane permeability and overall bioavailability in a biological system.
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical characterization of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid. While direct experimental data remains to be reported, the proposed synthetic route and the predicted spectroscopic and physicochemical properties offer a solid foundation for its synthesis and identification. The structural analogy to known auxin transport inhibitors makes this compound a compelling target for further investigation in the field of plant biology and agrochemical development. Future experimental work should focus on validating the proposed synthesis, acquiring and interpreting the actual spectroscopic data, and performing biological assays to confirm its predicted activity and elucidate its precise mechanism of action.
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